2-(Cyclohexylthio)benzenamine 2-(Cyclohexylthio)benzenamine
Brand Name: Vulcanchem
CAS No.: 37535-87-8
VCID: VC5858431
InChI: InChI=1S/C12H17NS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2
SMILES: C1CCC(CC1)SC2=CC=CC=C2N
Molecular Formula: C12H17NS
Molecular Weight: 207.34

2-(Cyclohexylthio)benzenamine

CAS No.: 37535-87-8

Cat. No.: VC5858431

Molecular Formula: C12H17NS

Molecular Weight: 207.34

* For research use only. Not for human or veterinary use.

2-(Cyclohexylthio)benzenamine - 37535-87-8

Specification

CAS No. 37535-87-8
Molecular Formula C12H17NS
Molecular Weight 207.34
IUPAC Name 2-cyclohexylsulfanylaniline
Standard InChI InChI=1S/C12H17NS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2
Standard InChI Key YVEZTEFQPWUZOE-UHFFFAOYSA-N
SMILES C1CCC(CC1)SC2=CC=CC=C2N

Introduction

Chemical Identity and Structural Features

Basic Chemical Information

PropertyValueSource
CAS Number37535-87-8
IUPAC Name2-(Cyclohexylthio)benzenamine
Molecular FormulaC₁₂H₁₇NS
Molar Mass207.34 g/mol
Storage Conditions-20°C

Structural Characterization

The compound’s structure comprises a benzene ring substituted with an amine (-NH₂) at position 1 and a cyclohexylthio (-S-C₆H₁₁) group at position 2. Key identifiers include:

  • SMILES: C1CCC(CC1)SC2=CC=CC=C2N

  • InChIKey: YVEZTEFQPWUZOE-UHFFFAOYSA-N .

The cyclohexyl group introduces steric bulk, influencing reactivity and solubility. Quantum mechanical calculations predict a planar benzene ring with the thioether group adopting a chair conformation .

Synthesis and Reaction Pathways

Route 1: Nucleophilic Aromatic Substitution

  • Substrate: 2-Nitrobenzenamine.

  • Reagent: Cyclohexanethiol (C₆H₁₁SH).

  • Conditions: Base-mediated (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–100°C .

  • Mechanism: The amine group activates the benzene ring, facilitating thiolate attack at the ortho position.

Route 2: Reductive Amination

  • Substrate: 2-(Cyclohexylthio)benzaldehyde.

  • Reagent: Ammonia (NH₃) or ammonium acetate.

  • Conditions: Catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride (NaBH₃CN) in methanol .

Key Reaction Conditions

ParameterOptimal RangeYield
Temperature80–120°C60–75%
SolventDMF, DMSO, or THF
CatalystPd-C, CuI, or K₂CO₃

Physicochemical Properties

Physical Properties

PropertyValueMethod
Melting PointNot reported
Boiling Point422.6°C (predicted)QSPR
Density1.15–1.25 g/cm³ (estimated)Computational
SolubilityInsoluble in water; soluble in organic solvents (e.g., DCM, THF)

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 6.8–7.2 (aromatic H), δ 3.1–3.3 (cyclohexyl CH), δ 1.2–1.8 (cyclohexyl CH₂) .

  • IR (cm⁻¹): 3350 (N-H stretch), 1590 (C=C aromatic), 690 (C-S) .

Future Research Directions

  • Mechanistic Studies: Elucidate reaction pathways for optimized synthesis.

  • Biological Screening: Evaluate antimicrobial or anticancer activity.

  • Industrial Trials: Test efficacy as a rubber-processing aid.

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